![molecular formula C11H12BrN5OS2 B4358340 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4358340.png)
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a pyrazole ring, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-bromo-2-thiophenecarbonyl chloride, which is then reacted with N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chloro-2-thienyl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
- 2-[(4-fluoro-2-thienyl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
- 2-[(4-iodo-2-thienyl)carbonyl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
Uniqueness
The uniqueness of 2-[(4-BROMO-2-THIENYL)CARBONYL]-N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom in the thiophene ring, for example, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-bromothiophene-2-carbonyl)amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5OS2/c1-6-8(4-17(2)16-6)13-11(19)15-14-10(18)9-3-7(12)5-20-9/h3-5H,1-2H3,(H,14,18)(H2,13,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMXHQZQSROUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NNC(=O)C2=CC(=CS2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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